2'-Deoxy-thymidine-beta-L-rhamnose
Overview
Description
2’-Deoxy-thymidine-beta-L-rhamnose is a pyrimidine nucleotide sugar. It is a type of pyrimidine nucleotide that is bound to a saccharide derivative through the terminal phosphate group . It is also known by other names such as β-L-Thymidine, 1- (2-Deoxy-β-L-erythro-pentofuranosyl)-5-methyl-2,4 (1H,3H)-Pyrimidinedione, 2′-Deoxy-L-thymidine, Epavudine, L-Thymidine, NV 02B, Sebivo .
Synthesis Analysis
The synthesis of 2’-Deoxy-thymidine-beta-L-rhamnose involves several enzymes. The recombinant enzymes, Ss-RmlA (glucose-1-phosphate thymidylyltransferase), Ss-RmlB (dTDP-D-glucose 4,6-dehydratase), Ss-RmlC (dTDP-4-keto-6-deoxy-glucose 3,5-epimerase), and Ss-RmlD (dTDP-4-keto-rhamnose reductase), were confirmed to catalyze the sequential formation of dTDP-L-rhamnose from deoxythymidine triphosphate (dTTP) and glucose-1-phosphate (Glc-1-P) .Molecular Structure Analysis
The molecular structure of 2’-Deoxy-thymidine-beta-L-rhamnose is represented by the empirical formula C10H14N2O5 . It has a molecular weight of 242.23 .Chemical Reactions Analysis
The chemical reactions involving 2’-Deoxy-thymidine-beta-L-rhamnose are catalyzed by enzymes such as dTDP-4-dehydrorhamnose reductase and glucose-1-phosphate thymidylyltransferase . These enzymes are involved in the reduction of dTDP-6-deoxy-L-lyxo-4-hexulose to yield dTDP-L-rhamnose .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Deoxy-thymidine-beta-L-rhamnose are represented by its empirical formula C10H14N2O5 and its molecular weight of 242.23 .Scientific Research Applications
Biosynthetic Pathway and Drug Design : The synthesis of dTDP-L-rhamnose is crucial for the formation of cell walls in many microorganisms. The enzyme glucose-1-phosphate thymidylyltransferase (RmlA), involved in the first step of this pathway, is a target for designing novel drugs against pathogenic bacteria (Blankenfeldt et al., 2000).
Role in Surface Glycoconjugates of Bacteria : dTDP-L-rhamnose is essential for assembling surface glycoconjugates in various bacterial pathogens, making this biosynthetic pathway a potential therapeutic target. Its final reactions are crucial for understanding the complete process (Graninger et al., 1999).
Nanomolar Inhibitors for Bacterial Treatment : Allosteric inhibitors of the enzyme RmlA from Pseudomonas aeruginosa, which is part of the L-rhamnose biosynthetic pathway, have been identified. These inhibitors show potential in treating infections caused by Mycobacterium tuberculosis and other bacteria (Alphey et al., 2013).
Biosynthesis in Algae : A study of Prymnesium parvum, a microalga, revealed the presence of an RmlC/D fusion protein, involved in the biosynthesis of NDP-β-L-rhamnose, highlighting the significance of this pathway in microalgae and its potential evolutionary routes (Wagstaff et al., 2019).
One-Pot Enzymatic Synthesis : A novel one-pot four-enzyme system was developed for the synthesis of dTDP-L-rhamnose, demonstrating an efficient method for producing this important sugar nucleotide, which is significant for the development of pharmaceuticals (Yang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11-,12+,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSQFDVXNQFKBY-CGAXJHMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O15P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175752 | |
Record name | Thymidine diphosphate rhamnose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Deoxythymidine diphosphate-L-rhamnose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006354 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2'-Deoxy-thymidine-beta-L-rhamnose | |
CAS RN |
2147-59-3 | |
Record name | Thymidine 5′-(trihydrogen diphosphate), P′-(6-deoxy-β-L-mannopyranosyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2147-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thymidine diphosphate rhamnose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002147593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-thymidine-beta-L-rhamnose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03723 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thymidine diphosphate rhamnose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deoxythymidine diphosphate-L-rhamnose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006354 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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